molecular formula C24H20ClN3O3S2 B2776909 N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618077-20-6

N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No. B2776909
CAS RN: 618077-20-6
M. Wt: 498.01
InChI Key: HMHBAYZPVMUEBP-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid-based amides, esters, and derivatives, which share structural similarities with the target compound, have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown significant activity against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects. This suggests potential for the development of new antimicrobial agents based on similar structural frameworks (Krátký, Vinšová, & Stolaříková, 2017). Furthermore, other studies have synthesized and evaluated derivatives for antibacterial activity against gram-positive and gram-negative bacteria, highlighting the broad antimicrobial potential of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).

Anti-inflammatory Applications

Derivatives based on the thiazolidine-2,4-dione moiety have been synthesized and evaluated for their anti-inflammatory properties. One specific derivative significantly inhibited inducible nitric oxide synthase (iNOS) activity and production of prostaglandin E(2), suggesting a strong potential for the treatment of inflammatory diseases. This compound showed superior efficacy compared to the commercial anti-inflammatory drug indomethacin, indicating promising applications in developing new anti-inflammatory therapies (Ma et al., 2011).

Synthetic Applications and Structure-Activity Relationships

The synthesis of various thiazolidinone and acetidinone derivatives has been explored, demonstrating the chemical versatility of compounds with thiazolidinone cores. These studies provide insights into the structure-activity relationships and the antimicrobial activity of these derivatives, offering a foundation for the development of novel compounds with enhanced biological activities (Mistry, Desai, & Intwala, 2009). Additionally, the crystal structure of related compounds has been analyzed, revealing details about molecular interactions and providing a basis for future design and synthesis of new derivatives with specific biological activities (Saravanan et al., 2016).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c25-16-10-4-5-11-17(16)26-19(29)13-27-18-12-6-3-9-15(18)20(22(27)30)21-23(31)28(24(32)33-21)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,26,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHBAYZPVMUEBP-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618077-20-6
Record name N-(2-CHLOROPHENYL)-2-[(3Z)-3-(3-CYCLOPENTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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